For non-aqueous formulations and H1/muscarinic receptor assays, Alimemazine free base (CAS 84-96-8) ensures phase stability and assay specificity. • LogP 4.71, aqueous solubility 0.942 mg/L - prevents phase separation in lipid-based systems, unlike water-soluble tartrate salt. • Unique sulfoxide oxidation product (λmax 342 nm) enables difference spectrophotometry for QC, unattainable with promethazine due to missing methylene group. • High-affinity dual H1/muscarinic binding (Ki 5.0-38 nM) serves as positive control in radioligand screens.
Alimemazine (CAS 84-96-8), also known as trimeprazine, is a highly lipophilic phenothiazine derivative characterized by an aliphatic side chain containing an additional methylene group compared to its closest analog, promethazine. As a free base, it exhibits a high partition coefficient (LogP 4.71) and a basic pKa of 9.11, making it highly soluble in organic solvents but practically insoluble in water [1]. In industrial and research procurement, the free base form is primarily sourced as a highly pure analytical reference standard, a precursor for synthesizing specific salt forms (such as alimemazine tartrate), or a core active pharmaceutical ingredient (API) for specialized lipid-based or non-aqueous formulations where aqueous solubility is detrimental [2].
Substituting alimemazine free base with its commonly available tartrate salt (CAS 4330-99-8) or closely related phenothiazines like promethazine fundamentally alters process compatibility and assay performance. The free base possesses an extremely low aqueous solubility of approximately 0.942 mg/L, whereas the tartrate salt is freely soluble in water (1 in 2 parts), meaning a substitution will cause immediate phase separation or precipitation in non-aqueous or lipid-based delivery systems[1]. Furthermore, substituting with promethazine introduces structural discrepancies—specifically the lack of a methylene group in the side chain—which alters the UV-Vis oxidation profile and invalidates specific spectrophotometric quality control assays designed for alimemazine's unique sulfoxide derivative [2].
For formulation and analytical applications, the choice between the free base and the tartrate salt is dictated by extreme differences in solubility. Alimemazine free base (CAS 84-96-8) exhibits an aqueous solubility of only 0.942 mg/L at 25°C, making it highly lipophilic (LogP 4.71)[1]. In stark contrast, alimemazine tartrate is freely soluble in water (approximately 500,000 mg/L, or 1 part in 2 parts water) [2]. This >500,000-fold difference means the free base is strictly required for lipid-based formulations, organic phase extractions, and non-aqueous reference standard preparations where the salt form would fail to partition correctly.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | 0.942 mg/L (Alimemazine free base) |
| Comparator Or Baseline | ~500,000 mg/L (Alimemazine tartrate salt) |
| Quantified Difference | >500,000-fold lower aqueous solubility for the free base |
| Conditions | Standard aqueous solvent at 25°C |
Prevents catastrophic formulation failures by ensuring the correct lipophilic form is procured for non-aqueous or lipid-based drug delivery systems.
Alimemazine differs from promethazine by an additional methylene (CH2) group in the aliphatic side chain. This structural variance is critical for analytical differentiation. When oxidized with potassium caroate, alimemazine forms a specific sulfoxide derivative that exhibits a maximum absorbance difference at 342 nm with a molar absorptivity (ε) of (4.7 ± 0.06) × 10^3 L mol-1 cm-1 [1]. This highly specific oxidation profile allows for precise quantitative determination (LOD = 0.68 μg/mL) in quality control environments, ensuring that promethazine or levomepromazine cannot be blindly substituted without failing validated spectrophotometric assays.
| Evidence Dimension | Molar absorptivity of oxidized sulfoxide derivative at 342 nm |
| Target Compound Data | ε = 4.7 × 10^3 L mol-1 cm-1 (Alimemazine) |
| Comparator Or Baseline | Promethazine (Lacks identical side-chain oxidation kinetics/absorbance profile) |
| Quantified Difference | Distinct UV-Vis absorbance peak at 342 nm specific to alimemazine's structure |
| Conditions | Oxidation with potassium caroate in analytical solution |
Essential for analytical chemists developing validated, compound-specific quality control protocols that must distinguish alimemazine from closely related phenothiazines.
In neuropharmacological research, alimemazine is selected over other antihistamines due to its potent dual-action profile. While many antihistamines like hydroxyzine have very low affinity for muscarinic receptors (Ki = 3,800 nM), alimemazine belongs to a specific subset of H1-antagonists that exhibit high affinity for muscarinic receptors in the bovine cerebral cortex, with Ki values ranging between 5.0 and 38 nM [1]. This >100-fold higher muscarinic affinity compared to hydroxyzine makes alimemazine an indispensable positive control or baseline compound in assays requiring simultaneous H1 and muscarinic receptor blockade.
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
| Target Compound Data | Ki = 5.0–38 nM (Alimemazine and related high-affinity group) |
| Comparator Or Baseline | Ki = 3,800 nM (Hydroxyzine) |
| Quantified Difference | >100-fold higher binding affinity for muscarinic receptors |
| Conditions | Radioligand binding assay in bovine cerebral cortex |
Drives the procurement of alimemazine for in vitro CNS models where potent anticholinergic activity is a required experimental parameter.
Due to its specific structural differences from promethazine and levomepromazine, alimemazine free base is procured as a primary reference standard. Its unique oxidation to a sulfoxide derivative (absorbing at 342 nm) allows analytical laboratories to develop and validate highly specific difference spectrophotometric methods for API purity testing and commercial formulation quality control [1].
The extreme lipophilicity (LogP 4.71) and low aqueous solubility (0.942 mg/L) of the free base make it the required starting material for lipid nanoparticles, transdermal patches, or non-aqueous solvent systems. Attempting to use the tartrate salt in these environments leads to phase separation, making the free base the only viable procurement choice for these advanced delivery mechanisms [2].
Alimemazine is utilized as a benchmark compound in radioligand binding assays that require simultaneous, high-affinity blockade of both H1 and muscarinic receptors. Its strong muscarinic affinity (Ki = 5.0–38 nM) provides a reliable positive control when screening novel compounds for anticholinergic side effects, a use case where low-affinity antihistamines like hydroxyzine would fail [3].
Corrosive;Acute Toxic;Irritant;Environmental Hazard